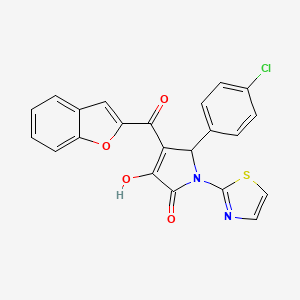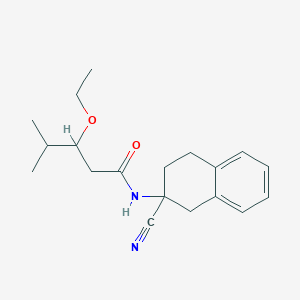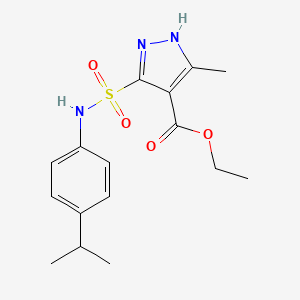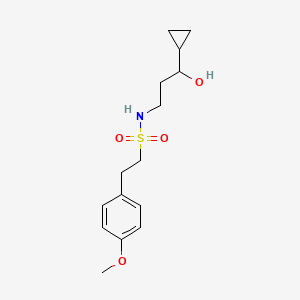
1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Cholesterol Lowering and ACAT Inhibition
A study by Tanaka et al. (1998) explored a series of derivatives including 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea for their ability to inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT). This inhibition is significant for lowering plasma cholesterol levels, a crucial factor in managing cardiovascular diseases. The compound exhibited potent in vitro ACAT inhibitory activity and showed hypocholesterolemic effects in animal models, making it a potential candidate for cholesterol management drugs (Tanaka et al., 1998).
Anticancer Properties
Nakao et al. (2014) synthesized a series of derivatives including the subject compound as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3). This research aimed at developing novel anti-prostate cancer drugs. The compound showed potent inhibitory effects on PCA-1/ALKBH3 in vitro and in vivo, signifying its potential as an anti-cancer agent (Nakao et al., 2014).
Multicomponent Reaction Catalysis
Brahmachari & Banerjee (2014) utilized urea, including the subject compound, as an organo-catalyst in a multicomponent reaction to synthesize various pharmacologically relevant compounds. This study highlights the compound's utility in facilitating efficient, eco-friendly synthetic processes for pharmaceutical applications (Brahmachari & Banerjee, 2014).
Synthesis of Metallomacrocyclic Complexes
Guerrero et al. (2008) involved the synthesis and characterization of palladium(II) complexes using derivatives including the subject compound. These complexes have potential applications in catalysis and materials science, showcasing the versatility of this compound in inorganic chemistry (Guerrero et al., 2008).
Antimicrobial Activity
Demirci (2016) synthesized compounds derived from antipyrine, including derivatives of the subject compound, and evaluated their antimicrobial activity. This research is important for developing new antimicrobial agents in the fight against drug-resistant pathogens (Demirci, 2016).
Synthesis of Heterocyclic Compounds
Ohkanda et al. (1993) explored the synthesis of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone derivatives using N-(benzyloxy)urea, related to the subject compound. These derivatives are useful for forming metal complexes and have potential applications in medicinal chemistry (Ohkanda et al., 1993).
Histone Deacetylase Inhibition
Schnekenburger et al. (2017) studied derivatives of the subject compound for their inhibitory activity against histone deacetylase class III, indicating potential in cancer therapy. The compound's influence on histone acetylation levels points to its role in epigenetic regulation (Schnekenburger et al., 2017).
Eco-Friendly Synthesis of Pyran Derivatives
Azizi et al. (2013) used urea-based catalysts, including the subject compound, for the synthesis of functionalized pyran derivatives. This approach emphasizes the role of such compounds in promoting greener chemical synthesis (Azizi et al., 2013).
Metallosupramolecular Chemistry
Hartshorn & Steel (1997) reported the self-assembly of a metallosupramolecular cage using pyrazolic hybrid ligands, including derivatives of the subject compound. This study contributes to the field of supramolecular chemistry and the design of complex molecular architectures (Hartshorn & Steel, 1997).
Anticancer and Antimicrobial Activity
Khan et al. (2014) synthesized pyrazoline and pyrimidine derivatives from a compound structurally related to the subject compound, demonstrating significant antibacterial activity. Such studies are vital in the ongoing search for new therapeutic agents (Khan et al., 2014).
Mecanismo De Acción
While the specific mechanism of action for 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea is not mentioned in the literature, some pyrazole derivatives have shown antiproliferative activity and effects on mTORC1 and autophagy . They reduced mTORC1 activity and increased autophagy at the basal level. In addition, they disrupted autophagic flux by interfering with mTORC1 reactivation and clearance of LC3-II under starvation/refeed conditions .
Propiedades
IUPAC Name |
1-benzyl-3-(2,5-dimethylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-10-8-12(17(2)16-10)15-13(18)14-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEHPFSZACLALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2897569.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)

![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
![bicyclo[3.2.1]octan-2-amine hydrochloride, Mixture of diastereomers](/img/structure/B2897577.png)
![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2897578.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2897581.png)
![2-(chloromethyl)-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2897582.png)


![Ethyl 4-phenyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2897587.png)